molecular formula C8H9FN2O3 B8292750 4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

Cat. No. B8292750
M. Wt: 200.17 g/mol
InChI Key: BJCALCRAOQNOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05399553

Procedure details

While cooling on ice, 6.52 g (94.5 mmol) of sodium nitrite was added to 45 ml of concentrated sulfuric acid through 30 minutes. Then, 180 ml of acetic acid solution containing 14.5 g (72.9 mmol) of the compound (124) obtained in Reference Example 6 was dropped to the solution through 1.5 hours below 20° C. The solution was stirred for 20 minutes. The solution was dropped to 300 ml ethanol suspension containing 40.9 g (285.8 mmol) of cuprous oxide. The reaction solution was heated at 50° C. and was stirred for minutes. The solution was added to 1.0 l of ice/water, and 1.0 l of chloroform was added to the solution. The insoluble matter was filtered off, and the organic layer was separated. After drying over magnesium sulfate, the solvent was removed by distillation, and the residue was separated by column chromatography (silica gel 500 g, eluent solvent; chloroform) to obtain 6.22 g of the subject compound (185) in a 46% yield.
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
40.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.C(O)(=O)C.N[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[C:17]([CH2:24][CH2:25][OH:26])[C:16]=1[F:27]>C(Cl)(Cl)Cl.C(O)C>[F:27][C:16]1[C:17]([CH2:24][CH2:25][OH:26])=[C:18]([N+:21]([O-:23])=[O:22])[CH:19]=[CH:20][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.52 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=C(C(=C(C=C1)[N+](=O)[O-])CCO)F
Step Four
Name
cuprous oxide
Quantity
40.9 g
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 6
ADDITION
Type
ADDITION
Details
was dropped to the solution through 1.5 hours below 20° C
Duration
1.5 h
STIRRING
Type
STIRRING
Details
was stirred for minutes
ADDITION
Type
ADDITION
Details
was added to the solution
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was separated by column chromatography (silica gel 500 g, eluent solvent; chloroform)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C(=C(C=CC1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.22 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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